molecular formula C5H2BrIN4 B1378960 5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine CAS No. 1204809-95-9

5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine

Cat. No.: B1378960
CAS No.: 1204809-95-9
M. Wt: 324.9 g/mol
InChI Key: QKAKABOWOSANSK-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine follows the International Union of Pure and Applied Chemistry guidelines for bicyclic heterocyclic compounds. The compound is officially designated as 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyrazine, with the Chemical Abstracts Service registry number 1204809-95-9. The systematic name reflects the fusion pattern of a pyrazole ring with a pyrazine ring, specifically indicating the [3,4-b] connectivity where the pyrazole ring is fused to positions 3 and 4 of the pyrazine nucleus. The numerical locants 3 and 5 specify the precise positions of the iodine and bromine substituents respectively on the fused ring system.

Alternative nomenclature forms include 5-bromo-3-iodo-2H-pyrazolo[3,4-b]pyrazine, which represents the tautomeric form where the hydrogen atom is located on the nitrogen at position 2 rather than position 1. The molecular database identifier MFCD18250184 provides additional systematic tracking for this compound in chemical databases. The compound belongs to the broader class of pyrazolopyrazines, which are bicyclic heterocycles formed by the fusion of pyrazole and pyrazine rings. This structural motif is also referenced in chemical literature as 4,7-diaza-1H-indazole when considering the parent unsubstituted framework.

The systematic identification extends to various synonyms used in commercial and research contexts. These include designations such as 5-BROMO-3-IODO-1H-PYRAZOLO[3,4-B]PYRAZINE in uppercase format and SCHEMBL19743465 as a chemical database identifier. The precise nomenclature is crucial for distinguishing this compound from closely related structures such as 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, which contains a pyridine ring instead of pyrazine, representing a different chemical entity with distinct properties.

Molecular Formula and Weight Analysis

The molecular formula of 5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine is C₅H₂BrIN₄, representing a compact heterocyclic structure with specific elemental composition. The molecular weight is precisely calculated as 324.90 grams per mole, making it a relatively dense small molecule due to the presence of heavy halogen atoms. The elemental analysis reveals a carbon content of five atoms forming the bicyclic framework, two hydrogen atoms, one bromine atom, one iodine atom, and four nitrogen atoms that constitute the heterocyclic nitrogens in both the pyrazole and pyrazine rings.

The mass distribution within the molecule shows that the halogen substituents contribute significantly to the overall molecular weight. Bromine contributes approximately 79.90 atomic mass units, while iodine adds 126.90 atomic mass units, together accounting for over 63% of the total molecular weight. The remaining mass is distributed among the carbon-nitrogen framework and the minimal hydrogen content. This high halogen content imparts distinctive physical and chemical properties to the compound, including increased density and altered electronic characteristics compared to non-halogenated analogs.

Computational analysis using PubChem release 2021.05.07 confirms the molecular weight calculation and provides standardized chemical representations. The molecular formula indicates a highly unsaturated system with multiple nitrogen atoms capable of participating in hydrogen bonding and coordination chemistry. The compact nature of the molecule, with only two hydrogen atoms remaining after halogen substitution, suggests limited conformational flexibility and a rigid molecular geometry.

Property Value Source
Molecular Formula C₅H₂BrIN₄ PubChem
Molecular Weight 324.90 g/mol PubChem
Bromine Content 79.90 amu (24.6%) Calculated
Iodine Content 126.90 amu (39.1%) Calculated
Total Halogen Content 206.80 amu (63.7%) Calculated

X-ray Crystallography and Solid-State Structure

While specific X-ray crystallographic data for 5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine is not directly available in the current literature, structural insights can be derived from related pyrazolopyrazine compounds that have been crystallographically characterized. Research on similar heterocyclic systems indicates that pyrazolo[3,4-b]pyrazine frameworks typically adopt planar geometries with minimal deviation from coplanarity between the fused ring systems. The solid-state structure of related compounds shows that the bicyclic core maintains rigidity due to the aromatic character of both constituent rings.

Crystallographic studies of analogous compounds such as 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine demonstrate that the pyrazolo[3,4-b]pyrazine ring system exhibits a root mean square deviation of only 0.024 Angstroms for the nine fitted atoms, confirming the essential planarity of the framework. This structural rigidity extends to halogenated derivatives, where the heavy atoms typically occupy positions that minimize steric strain while maximizing electronic stabilization through halogen bonding interactions.

The presence of bromine and iodine substituents in 5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine is expected to influence intermolecular packing arrangements in the solid state. Halogen bonding interactions, particularly involving the larger iodine atom, likely contribute to crystal stability and determine packing motifs. Studies on related iodinated pyrazolopyridines show that iodine atoms can form significant halogen bonds with nitrogen atoms from adjacent molecules, creating extended network structures. The combination of both bromine and iodine in the same molecule provides multiple sites for intermolecular interactions, potentially leading to complex three-dimensional packing arrangements.

Storage conditions for this compound typically require protection from light and maintenance at temperatures between 2-8°C under an inert atmosphere, suggesting photosensitivity and potential thermal instability that may be related to the solid-state molecular arrangement. The crystalline form likely exhibits characteristics common to halogenated heterocycles, including relatively high melting points and low volatility due to strong intermolecular interactions.

Tautomeric Forms and Resonance Stabilization

5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine exists in tautomeric equilibrium between the 1H and 2H forms, a characteristic feature of pyrazolopyrazine systems that significantly influences the compound's chemical behavior and reactivity patterns. The 1H tautomer features the acidic hydrogen located on the nitrogen atom at position 1 of the pyrazole ring, while the 2H tautomer has the hydrogen positioned on the nitrogen at position 2. This tautomeric relationship is fundamental to understanding the compound's electronic structure and chemical reactivity, as the different tautomers may exhibit distinct reactivity profiles and binding affinities.

The equilibrium between tautomeric forms is influenced by several factors including solvent polarity, temperature, and the presence of hydrogen bonding partners. In the solid state and in polar solvents, the 1H tautomer is generally favored due to enhanced hydrogen bonding capabilities and greater thermodynamic stability. The electronic effects of the bromine and iodine substituents also play a crucial role in determining tautomeric preferences, as these electron-withdrawing halogens can stabilize negative charge development during proton transfer processes.

Resonance stabilization within the pyrazolo[3,4-b]pyrazine framework contributes significantly to the overall stability of the molecule. The bicyclic system allows for extensive electron delocalization across both rings, with the nitrogen atoms serving as both electron donors and acceptors depending on their protonation state. The presence of halogen substituents introduces additional resonance effects through their interaction with the π-electron system. Bromine and iodine atoms can participate in resonance through their lone pairs, although their primary effect is electron withdrawal through inductive mechanisms.

The resonance structures of 5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine include contributions from various canonical forms where electron density is distributed across the aromatic system. The most significant resonance contributors maintain aromatic character in both rings while allowing for charge delocalization that stabilizes the overall molecular structure. The halogen substituents can participate in hyperconjugation effects and provide additional stabilization through σ-π* interactions with the aromatic framework.

Comparative Structural Analysis with Pyrazolo[3,4-B]pyrazine Derivatives

Comparative analysis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine with other pyrazolo[3,4-b]pyrazine derivatives reveals important structure-activity relationships and provides insights into the influence of halogen substitution on molecular properties. The parent compound, 1H-pyrazolo[3,4-b]pyrazine (also known as 4,7-diaza-1H-indazole), has a molecular formula of C₅H₄N₄ and a molecular weight of 120.11 grams per mole, significantly lighter than the dihalogenated derivative. This comparison highlights the substantial impact of halogen substitution on molecular weight and associated physical properties.

The introduction of bromine and iodine substituents creates a dramatic change in the electronic character of the molecule compared to unsubstituted analogs. While the parent pyrazolo[3,4-b]pyrazine system is electron-rich due to the multiple nitrogen atoms, the halogenated derivative exhibits significantly altered electron density distribution. The electron-withdrawing nature of both halogens reduces the overall electron density of the aromatic system, potentially affecting reactivity patterns and intermolecular interactions. This electronic modification is particularly important for applications in medicinal chemistry where electronic properties directly influence biological activity.

Structural comparisons with other halogenated derivatives within the pyrazolo[3,4-b]pyrazine family demonstrate the unique position of the dual bromo-iodo substitution pattern. Related compounds such as 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine represent variations where additional halogens are introduced or where the pyrazine ring is replaced with pyridine. These structural modifications provide a systematic way to study the effects of different halogen combinations and ring systems on overall molecular properties.

The size difference between bromine and iodine atoms creates an asymmetric substitution pattern that distinguishes this compound from symmetrically substituted analogs. This asymmetry can lead to distinct reactivity at the two halogenated positions, enabling selective chemical transformations that would not be possible with symmetric dihalogenation. The larger iodine atom typically shows greater reactivity in cross-coupling reactions compared to bromine, providing opportunities for sequential functionalization strategies.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
1H-pyrazolo[3,4-b]pyrazine C₅H₄N₄ 120.11 Parent framework, no substituents
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyrazine C₅H₂BrIN₄ 324.90 Dual halogen substitution
5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine C₆H₂BrClIN₃ 358.36 Triple halogenation, pyridine ring

Properties

IUPAC Name

5-bromo-3-iodo-2H-pyrazolo[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrIN4/c6-2-1-8-5-3(9-2)4(7)10-11-5/h1H,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAKABOWOSANSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2N=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrIN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine typically involves the iodination of 5-bromo-1H-pyrazolo[3,4-B]pyrazine. One common method includes the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using appropriate reagents.

    Coupling Reactions: It can participate in Suzuki or Sonogashira coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products Formed: The products formed depend on the specific reactions and reagents used. For example, coupling reactions can yield biaryl compounds or other heterocyclic structures .

Scientific Research Applications

Biological Activities

5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Antimicrobial Activity : Compounds derived from 5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, derivatives synthesized from this compound demonstrated significant antibacterial activity when tested against standard strains like Streptomycin .
  • Antioxidant Properties : The compound has been evaluated for its antioxidant potential using assays such as DPPH and superoxide radical scavenging tests. Certain derivatives exhibited notable scavenging activity, indicating their potential use in combating oxidative stress-related diseases .
  • Anticancer Activity : Research indicates that pyrazolo[3,4-b]pyridine derivatives can act as inhibitors of various kinases involved in cancer progression. The ability to modify the structure of 5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine allows for the development of targeted anticancer agents .

Case Studies

Several studies have documented the applications of 5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine and its derivatives:

  • Antibacterial Derivatives : A study synthesized a series of sulfonamide derivatives linked to 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. These compounds were tested for antibacterial efficacy against various strains, showing significant activity compared to traditional antibiotics .
  • Antioxidant Evaluation : A specific derivative was evaluated for its antioxidant activity using DPPH assays, where it exhibited a scavenging effect comparable to established antioxidants .
  • Kinase Inhibition : Recent research highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as pan-TRK inhibitors with low nanomolar enzyme activities. This positions them as promising candidates for developing treatments for cancers driven by TRK fusions .

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been studied as inhibitors of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation pathways .

Comparison with Similar Compounds

Pyridine vs. Pyrazine Derivatives

  • 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine ():
    • Structural Difference : Replaces the pyrazine ring with a pyridine moiety.
    • Electronic Properties : Pyridine is less electron-withdrawing than pyrazine, leading to reduced charge transfer (CT) interactions in conjugated polymers .
    • Synthetic Utility : Used in palladium-catalyzed couplings but exhibits lower reactivity in electrophilic substitutions compared to pyrazine derivatives .

Fused-Ring Systems with Thiophene or Furazan

  • Thieno[3,4-b]pyrazine (): Structure: Contains a sulfur atom fused to pyrazine. Electronic Effects: Enhances π-conjugation and reduces band gaps (e.g., 0.40–0.53 eV in polymers) due to strong electron-withdrawing effects . Applications: Key in low-bandgap polymers for organic electronics .
  • Furazano[3,4-b]pyrazine Derivatives (): Structure: Features fused furazan (1,2,5-oxadiazole) rings. Energetic Properties:
  • Detonation Velocity : 8,921–9,413 m/s (exceeding RDX) .
  • Thermal Stability : Decomposition temperatures >200°C .
    • Sensitivity : High impact sensitivity limits practical use despite superior performance .

Electronic and Optical Properties Comparison

Electron-Withdrawing Strength

Compound Electron-Withdrawing Group (EWG) Band Gap (eV) Absorption λ_max (nm)
5-Bromo-3-iodo-pyrazolo[3,4-b]pyrazine Pyrazine + Br/I N/A N/A
Pyrido[3,4-b]pyrazine Polymers Pyrazine + Pyridine 1.2–1.5 633
Thieno[3,4-b]pyrazine Copolymers Thiophene + Pyrazine 0.40–0.53 716 (NIR)
Quinoxaline Derivatives Benzene + Two Nitrogens 1.8–2.2 450–550

Key Findings :

  • Pyrido[3,4-b]pyrazine exhibits stronger electron-withdrawing capacity than quinoxaline, red-shifting absorption by ~30 nm .
  • Thieno[3,4-b]pyrazine achieves near-infrared (NIR) absorption due to enhanced CT interactions .

Halogenation and Cross-Coupling

  • 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyrazine : Synthesized via iodination (NIS, acetone, 50% yield) .
  • Difurazano[3,4-b,e]pyrazine: Prepared through nitration of dihydro precursors (HNO₃, 100%), yielding high-density energetic salts .

Polymerization Techniques

  • Stille Coupling : Used for thiophene-pyrido[3,4-b]pyrazine copolymers (η = 0.3 dL/g) .
  • Electrochemical Oxidation : Produces electroactive polymers with n-doping reversibility .

Energetic Materials vs. Electronic Polymers

Property 5-Bromo-3-iodo-pyrazolo[3,4-b]pyrazine Difurazano[3,4-b,e]pyrazine Salts Thieno[3,4-b]pyrazine Polymers
Primary Use Synthetic Intermediate Explosives (HEDMs) Organic Photovoltaics
Detonation Velocity N/A 8,921–9,413 m/s N/A
Band Gap N/A N/A 0.40–0.53 eV
Thermal Stability Stable to 150°C >200°C >300°C

Biological Activity

5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine is characterized by the presence of bromine and iodine substituents on the pyrazolo ring. Its synthesis typically involves the iodination of precursor compounds under controlled conditions, often using iodine in solvents like dimethylformamide (DMF) with potassium hydroxide as a base to yield high-purity products .

The biological activity of 5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine primarily stems from its ability to interact with various molecular targets, particularly kinases involved in critical signaling pathways. The compound has been shown to inhibit specific enzymes and receptors, thereby disrupting cancer cell proliferation pathways .

Target Interactions

  • Kinases : It exhibits inhibitory effects on tropomyosin receptor kinases (TRKs), which play a pivotal role in cell proliferation and survival .
  • Antioxidant Activity : The compound has also demonstrated moderate to good antioxidant properties through DPPH and superoxide radical scavenging assays .

Antitumor Activity

Research indicates that 5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine shows significant potential as an antitumor agent. For instance:

  • In vitro Studies : The compound inhibited the proliferation of various cancer cell lines, with notable activity against the Km-12 cell line (IC50 = 0.304 μM) .
  • Mechanistic Insights : It binds to the ATP-binding pocket of TRKs, preventing phosphorylation of downstream targets involved in tumor growth .

Antimicrobial Properties

In addition to its antitumor effects, this compound has exhibited antimicrobial activity:

  • Bacterial Inhibition : Compounds derived from 5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine linked with sulfonamide derivatives have shown effectiveness against both Gram-positive and Gram-negative bacterial strains .

Summary of Research Findings

Study ReferenceBiological ActivityKey Findings
AntitumorSignificant inhibition of Km-12 cell line proliferation (IC50 = 0.304 μM).
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; moderate antioxidant properties.
Kinase InhibitionDisruption of cancer signaling pathways through kinase inhibition.

Case Studies

Several studies have highlighted the efficacy of 5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine in various therapeutic contexts:

  • Anticancer Applications : A study demonstrated that this compound effectively inhibited cancer cell growth through targeted kinase inhibition.
  • Antimicrobial Activity : Research involving sulfonamide derivatives showed enhanced antibacterial properties when combined with 5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine.

Q & A

Q. What are the common synthetic routes for preparing 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyrazine?

The synthesis typically involves multi-step reactions starting from pyrazolo[3,4-b]pyrazine intermediates. For example, a four-step protocol using 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-4-carbonitrile as a precursor has been reported, with halogenation (e.g., bromination/iodination) at specific positions guided by directing groups. Reaction optimization, such as temperature control (e.g., 110°C for 16 hours in anhydrous conditions) and purification via liquid chromatography, is critical for yield improvement .

Q. How is the molecular structure of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyrazine confirmed experimentally?

Structural validation relies on analytical techniques such as:

  • NMR spectroscopy : To confirm substitution patterns and aromatic proton environments.
  • X-ray crystallography : For precise bond lengths and angles (e.g., using DIAMOND software for crystal structure visualization) .
  • Mass spectrometry : To verify molecular weight and isotopic patterns (e.g., bromine/iodine signatures) .

Q. What are the key solubility and stability considerations for handling this compound?

The compound is likely sensitive to light and moisture due to halogen substituents. Storage in anhydrous, dark conditions at low temperatures (e.g., -20°C) is recommended. Solubility screening in DMSO, DMF, or THF is advised for experimental workflows, as halogenated pyrazines often exhibit limited aqueous solubility .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of halogenation in pyrazolo[3,4-b]pyrazine derivatives?

Regioselectivity is controlled by electronic and steric factors. For example, iodine tends to substitute at the 3-position due to the electron-deficient nature of the pyrazine ring, while bromination at the 5-position may require activating groups (e.g., methyl or phenyl substituents) to direct electrophilic attack. Optimization of catalysts (e.g., Pd₂(dba)₃ with XPhos ligand) and reaction stoichiometry can enhance selectivity .

Q. What strategies resolve contradictions in biological activity data for halogenated pyrazolo[3,4-b]pyrazines?

Discrepancies in antimicrobial or antitumor activity often arise from assay variability (e.g., bacterial strain differences) or compound purity. Rigorous quality control (e.g., HPLC purity >95%) and standardized protocols (e.g., MIC testing against S. aureus or E. coli with streptomycin/clotrimazole as controls) are essential. Meta-analysis of structure-activity relationships (SAR) can clarify trends, such as iodine’s role in enhancing membrane permeability .

Q. How can computational methods predict the reactivity of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyrazine in cross-coupling reactions?

Density functional theory (DFT) calculations assess electronic parameters (e.g., Fukui indices) to identify reactive sites for Suzuki or Ullmann couplings. For instance, the iodine atom at position 3 may undergo Pd-catalyzed coupling more readily than bromine at position 5 due to lower bond dissociation energy. Experimental validation via kinetic studies (e.g., monitoring reaction progress via LC-MS) is recommended .

Q. What crystallographic challenges arise in characterizing halogenated pyrazolo[3,4-b]pyrazines?

Heavy atoms (Br, I) cause strong X-ray absorption, requiring synchrotron radiation or long exposure times for data collection. Disorder in crystal packing, often due to bulky substituents, necessitates refinement constraints. Referencing databases like the Cambridge Structural Database (CSD) for similar compounds aids in resolving ambiguities .

Methodological Notes

  • Synthesis Optimization : Use Schlenk techniques for air-sensitive reactions and monitor intermediates via TLC or HPLC .
  • Biological Assays : Include positive/negative controls and triplicate measurements to account for variability .
  • Safety Protocols : Adhere to OSHA guidelines for halogen handling (e.g., fume hoods, PPE) due to toxicity risks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.